molecular formula C19H24BrN3O3 B2995706 5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide CAS No. 898430-56-3

5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B2995706
CAS No.: 898430-56-3
M. Wt: 422.323
InChI Key: IJVFHSIYLFIPHU-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide (hereafter referred to as the target compound) is a brominated furan-2-carboxamide derivative featuring a substituted piperazine-ethyl backbone. Its molecular formula is C₂₀H₂₅BrN₃O₃, with a molecular weight of 435.34 g/mol. The structure includes a 5-bromo-substituted furan ring linked via a carboxamide group to a piperazine moiety bearing a 4-methoxyphenyl and a 4-methyl group.

Properties

IUPAC Name

5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O3/c1-22-9-11-23(12-10-22)16(14-3-5-15(25-2)6-4-14)13-21-19(24)17-7-8-18(20)26-17/h3-8,16H,9-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVFHSIYLFIPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the brominated furan with an appropriate amine derivative.

    Introduction of the Methoxyphenyl and Methylpiperazine Groups: These groups can be attached through nucleophilic substitution reactions, often using suitable protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide is a complex organic compound with a unique structure, including a furan ring, a carboxamide group, and various aromatic and heterocyclic substituents. The molecular formula for this compound is C19H24BrN3O3 . It features a bromine atom, a methoxyphenyl group, and a piperazine moiety, which contribute to its potential biological activity and chemical reactivity.

General Information

  • IUPAC Name: this compound
  • Molecular Formula: C19H24BrN3O3
  • Molecular Weight: 422.323, 422.3
  • CAS Number: 898430-56-3

Potential Applications

This compound and its derivatives have potential applications in diverse scientific fields.

Biological Activities

This compound has been studied for its potential biological activities, with compounds of similar structures often exhibiting various effects. Interaction studies are crucial for understanding how it interacts with biological targets and to gain insights into its mechanism of action and therapeutic potential. These studies typically involve:

  • Binding Assays: Determining the affinity of the compound for specific protein targets.
  • Cell-Based Assays: Evaluating the compound's effects on cellular functions.
  • In vivo Studies: Assessing the compound's efficacy and safety in animal models.

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques requiring careful optimization of reaction conditions to maximize yield and purity. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities.

Material Science

This compound can be employed:

  • As a building block in the synthesis of more complex molecules with desired material properties.
  • In the creation of polymers or organic materials with specific functionalities.

Pharmaceutical Research

The compound can be used in pharmaceutical research for:

  • Drug Discovery: Acting as a lead compound or intermediate in the synthesis of potential drug candidates.
  • Target Validation: Identifying and validating biological targets relevant to disease.

Structural Analogs

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesUnique Aspects
5-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamideContains a pyridazine ringPotentially different biological targets due to pyridazine
N-{4,5-dimethyl-3-4-methylpiperidin-1-ylmethyl}thiophen-2-carboxamideFeatures a thiophene ringDifferent electronic properties due to sulfur presence
5-(2-chloro-4-nitrophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamideContains an oxadiazole groupEnhanced reactivity due to nitro group

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It could interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular metabolism or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine Substituents

Compound G500-0406
  • Structure: 5-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}furan-2-carboxamide.
  • Key Differences: Replaces the 4-methoxyphenyl group in the target compound with a 4-(dimethylamino)phenyl substituent.
  • Molecular Formula : C₂₀H₂₇BrN₄O₂.
  • Molecular Weight : 435.36 g/mol.
Compound in
  • Structure : 5-bromo-N-{2-[1-(4-fluorobenzoyl)piperidin-4-yl]ethyl}furan-2-carboxamide.
  • Key Differences : Substitutes the piperazine ring with a fluorobenzoyl-substituted piperidine.
  • Significance : The fluorobenzoyl group may enhance metabolic stability due to fluorine’s electronegativity, while the piperidine backbone reduces basicity compared to piperazine .

Analogues with Modified Heterocyclic Cores

Compound 14 ()
  • Structure : 5-Iodo-N-(4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)benzofuran-2-carboxamide.
  • Key Differences : Replaces the furan ring with a benzofuran core and substitutes bromine with iodine.
  • Molecular Weight : 529.35 g/mol.
  • Benzofuran’s extended π-system could enhance interactions with hydrophobic binding pockets .
Compound 13c ()
  • Structure : (E)-5-bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide.
  • Key Differences : Incorporates a hydrazone linker and a nitrophenyl group.
  • Molecular Formula : C₂₀H₁₆BrN₅O₄.
JNK Inhibitor ()
  • Structure : 5-bromo-N-(3-chloro-2-(4-(2-methylallyl)piperazin-1-yl)phenyl)furan-2-carboxamide.
  • Key Differences : Features a chloro-substituted phenyl ring and a 2-methylallyl group on the piperazine.
  • Significance: The chloro and allyl groups likely enhance selectivity for JNK isoforms, demonstrating how minor substituent changes can redirect biological activity .
MMP-13 Inhibitors ()
  • Examples : Compounds 13c, 13d, and 13e.
  • Significance: These compounds lack zinc-binding groups but inhibit MMP-13 via non-covalent interactions, suggesting the target compound’s bromofuran core could similarly engage with metalloproteinases .

Comparative Data Table

Compound Name Core Structure Substituents (Piperazine/Piperidine) Molecular Formula Molecular Weight (g/mol) Biological Target
Target Compound Furan 4-Methyl, 4-methoxyphenyl C₂₀H₂₅BrN₃O₃ 435.34 Not specified
G500-0406 () Furan 4-Methyl, 4-(dimethylamino)phenyl C₂₀H₂₇BrN₄O₂ 435.36 Not specified
Compound 14 () Benzofuran 4-(2-Methoxyphenyl) C₂₂H₂₄IN₃O₃ 529.35 Not specified
Compound 13c () Furan Hydrazone-linked nitrophenyl C₂₀H₁₆BrN₅O₄ 484.28 MMP-13 inhibitor
JNK Inhibitor () Furan 4-(2-Methylallyl), 3-chlorophenyl C₁₉H₂₀BrClN₃O₂ 452.74 JNK1/JNK3

Biological Activity

5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24BrN3O3, with a molecular weight of approximately 422.32 g/mol. The compound features a furan ring, a carboxamide group, and various aromatic and heterocyclic substituents, which contribute to its biological activity.

Structural Features

FeatureDescription
Furan RingContributes to electron delocalization
Carboxamide GroupEnhances solubility and bioavailability
Piperazine MoietyProvides structural diversity and activity

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens.

Key Findings

  • MIC Values : Compounds similar to this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound exhibited potential in inhibiting biofilm formation, a critical factor in bacterial resistance .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research indicates that derivatives can induce apoptosis in cancer cells.

Case Studies

  • Xia et al. Study : A derivative demonstrated significant cell apoptosis with an IC50 value of 49.85 μM against cancer cell lines .
  • Li et al. Study : Another derivative displayed inhibition of Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM, indicating strong anticancer activity .

The mechanism by which this compound exerts its biological effects involves interaction with various biological targets:

  • Inhibition of Protein Synthesis : The compound exhibits bactericidal action by disrupting protein synthesis pathways .
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
5-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamideContains a pyridazine ringDifferent biological targets due to pyridazine
N-{4,5-dimethyl-3-4-methylpiperidin-1-ylmethyl}thiophen-2-carboxamideFeatures a thiophene ringDifferent electronic properties due to sulfur
5-(2-chloro-4-nitrophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamideContains an oxadiazole groupEnhanced reactivity due to nitro group

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